molecular formula C21H31BFNO4 B13722827 Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B13722827
M. Wt: 391.3 g/mol
InChI Key: UFDNYQHZRNMMCC-UHFFFAOYSA-N
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Description

Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a cyclopropyl group, a fluorinated benzyl group, and a boronate ester

Preparation Methods

The synthesis of Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can be compared with similar compounds such as:

  • 2-cyclopropyl-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-cyclopropyl-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of the cyclopropyl, fluorinated benzyl, and boronate ester groups in this compound makes it particularly valuable in certain synthetic and medicinal contexts .

Properties

Molecular Formula

C21H31BFNO4

Molecular Weight

391.3 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C21H31BFNO4/c1-19(2,3)26-18(25)24(17-8-9-17)13-14-10-15(12-16(23)11-14)22-27-20(4,5)21(6,7)28-22/h10-12,17H,8-9,13H2,1-7H3

InChI Key

UFDNYQHZRNMMCC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CN(C3CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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